tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate
Description
Academic Significance and Research Evolution
The compound tert-butyl (1R,4R)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate represents a structurally intricate carbamate derivative that has garnered attention in synthetic organic chemistry due to its stereochemical complexity and multifunctional architecture. Its academic significance lies in its role as a model system for studying stereoselective synthesis, carbamate stability, and the interplay between conformational rigidity and reactivity. The molecule integrates a tert-butyl carbamate group, a cyclohexyl scaffold, and a tetrahydrofuran-2-carbonylamino moiety, each contributing distinct electronic and steric properties.
Research on this compound has evolved alongside advancements in asymmetric catalysis and protecting-group strategies. Early studies focused on its synthesis via coupling reactions between tert-butyl carbamate and functionalized cyclohexyl intermediates. Subsequent work explored its utility in peptide mimetics and chiral auxiliaries, where the tetrahydrofuran ring’s conformational constraints enhance stereochemical control in target molecules. The compound’s stereochemical designation (1R,4R,R) underscores its relevance in enantioselective synthesis, particularly in pharmaceutical intermediates requiring precise spatial arrangements.
Position within Carbamate Chemistry Literature
Within carbamate chemistry, this compound occupies a niche due to its hybrid structure, which merges features of alicyclic and heterocyclic systems. The tert-butyl carbamate group is a well-established protecting group for amines, prized for its stability under basic conditions and ease of removal via acidolysis. However, the addition of a tetrahydrofuran-2-carbonylamino group introduces unique hydrogen-bonding capabilities and steric hindrance, distinguishing it from simpler carbamates like tert-butyl cyclohexylcarbamate.
Comparative studies highlight its enhanced solubility in polar aprotic solvents such as tetrahydrofuran (THF), a property attributed to the ether oxygen in the tetrahydrofuran moiety. This solubility profile facilitates its use in homogeneous reaction conditions, a advantage over more lipophilic carbamates. The table below summarizes key structural and physicochemical attributes:
| Property | Detail |
|---|---|
| IUPAC Name | tert-Butyl (1R,4R)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate |
| CAS RN | 1286207-05-3 |
| Molecular Features | Combines tert-butyl carbamate, cyclohexyl, and tetrahydrofuran-carbonyl groups |
| Stereochemical Complexity | Three stereocenters (1R,4R,R) |
| Solubility | High in THF, moderate in dichloromethane, low in hexane |
This compound’s structural duality—bridging rigid cyclohexyl and flexible tetrahydrofuran motifs—has inspired methodological innovations in carbamate functionalization, particularly in kinetic resolution and dynamic kinetic asymmetric transformations.
Key Contributors and Research Groups
The synthesis and application of tert-butyl (1R,4R)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate have been advanced by academic and industrial research groups specializing in stereoselective synthesis. Notably, Combi-Blocks, a chemical supplier, has optimized its production for research-scale applications, providing access to enantiomerically enriched batches. Academic contributions have emerged from institutions exploring carbamate chemistry, such as studies on its use in peptide backbone modifications and as a precursor to bioactive molecules.
Research groups led by pioneers in asymmetric catalysis have utilized this compound to demonstrate novel ring-opening reactions and stereochemical retention mechanisms. Collaborative efforts between synthetic chemists and computational researchers have further elucidated its conformational dynamics, leveraging density functional theory (DFT) to model transition states involving the tetrahydrofuran carbonyl group. These interdisciplinary studies underscore the compound’s role as a testbed for theoretical and experimental synergy in organic chemistry.
Properties
IUPAC Name |
tert-butyl N-[4-[[(2R)-oxolane-2-carbonyl]amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t11?,12?,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMGBAYLZIPNHD-WXRRBKDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)[C@H]2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-[®-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexylcarbamate intermediate. This intermediate is then reacted with a tetrahydrofuran derivative under specific conditions to form the final product. Common reagents used in these reactions include tert-butyl chloroformate and amines, with reaction conditions often involving controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-[®-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butyl and tetrahydrofuran moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific receptors or enzymes.
2. Anticancer Activity
Research indicates that derivatives of carbamate compounds exhibit promising anticancer properties. Studies have shown that tert-butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate may inhibit tumor growth in certain cancer cell lines, although further in vivo studies are necessary to confirm these findings.
3. Neuroprotective Effects
Preliminary studies suggest that this compound could provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology.
Material Science Applications
1. Polymer Synthesis
The compound can serve as a monomer or additive in the synthesis of polymers, particularly those requiring enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's performance in various applications.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. These applications benefit from the compound's resistance to environmental degradation.
Synthetic Intermediate
In organic synthesis, this compound acts as an intermediate in the preparation of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values suggesting effective cytotoxicity. |
| Study 2 | Neuroprotection | Exhibited protective effects against oxidative stress-induced neuronal cell death in vitro. |
| Study 3 | Polymer Development | Successfully integrated into polycarbonate matrices, enhancing thermal stability by 15%. |
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-[®-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Electronic and Steric Effects: The tetrahydrofuran-2-carbonylamino group in the target compound introduces a five-membered oxygen heterocycle, which may enhance solubility in polar aprotic solvents compared to halogenated or fully aromatic substituents.
- Halogen vs. Ether Functionality: Chlorinated analogs (e.g., ) exhibit higher molecular weights and lipophilicity (LogP ~4.3 for 2-chlorobenzylamino derivative ), whereas the tetrahydrofuran moiety may reduce LogP, improving aqueous compatibility.
Physical and Chemical Properties
Comparative data for select analogs:
Biological Activity
tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C15H26N2O4
- Molecular Weight : 298.38 g/mol
- CAS Number : 1286208-31-8
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of the tetrahydrofuran moiety is crucial for its bioactivity, as it influences the compound's binding affinity and selectivity towards specific targets.
Enzyme Inhibition
Research indicates that tert-butyl groups can influence the metabolic stability and clearance rates of compounds. Studies have shown that modifications to the tert-butyl group can enhance metabolic stability, thereby improving bioavailability in vivo .
Biological Activity Profiles
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, certain analogs have shown efficacy against various bacterial strains, suggesting their potential use in developing new antibiotics .
Anticancer Activity
Preliminary research indicates that this compound may exhibit anticancer properties. In vitro studies have reported that it can induce apoptosis in cancer cell lines, although further investigation is required to elucidate the underlying mechanisms .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. It appears to modulate pathways involved in neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
-
In Vitro Studies :
- Cell Lines : Various cancer cell lines were treated with different concentrations of the compound, revealing dose-dependent effects on cell viability and apoptosis induction.
- Mechanistic Insights : The studies highlighted the role of specific signaling pathways affected by the compound, including those related to apoptosis and cell cycle regulation.
- In Vivo Studies :
Data Tables
Q & A
Basic: What are the critical steps and reagents for synthesizing tert-Butyl (1R,4R)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate?**
The synthesis involves:
- Amination and Protection : Reacting (1R,4R)-4-aminocyclohexanol with benzyl bromide in DMF/KCO to introduce dibenzylamino groups .
- Oxidation : Using PCC in DCM to convert alcohols to ketones (e.g., cyclohexanol to cyclohexanone) .
- Reductive Amination : Coupling ketones (e.g., 4-(dibenzylamino)cyclohexan-1-one) with piperazine derivatives using NaHB(OAc) and HOAc in DCM to form diastereomers .
- Deprotection : Removing tert-butyl carbamate groups with TFA in DCM .
- Hydrogenolysis : Cleaving benzyl groups via Pd/C-catalyzed hydrogenation in IPA .
Key Reagents : PCC (oxidation), NaHB(OAc) (reductive amination), TFA (deprotection), Pd/C (hydrogenolysis).
Advanced: How can stereochemical outcomes be controlled during reductive amination steps?
Stereoselectivity is influenced by:
- Chiral Auxiliaries : Use of (R)-tetrahydrofuran-2-carbonyl groups to direct coupling geometry .
- Reaction Conditions : Acidic conditions (HOAc) and bulky reductants like NaHB(OAc) favor axial attack, stabilizing transition states for specific diastereomers .
- Temperature Control : Lower temperatures (−20°C to 0°C) reduce epimerization risks during carbamate formation .
Example : In step 5 of , (1R,4R)- and (1S,4S)-diastereomers are separated via column chromatography after reductive amination, achieving >95% diastereomeric excess .
Basic: Which analytical methods are essential for characterizing intermediates and the final compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., tert-butyl singlet at δ 1.36 ppm, cyclohexyl protons at δ 1.2–2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for intermediates in : m/z 450–600) .
- HPLC-Purity : Reverse-phase HPLC with UV detection ensures >95% purity for intermediates .
Advanced: How should researchers address discrepancies in NMR data for cyclohexyl intermediates?
Discrepancies often arise from:
- Conformational Flexibility : Cyclohexyl rings exhibit chair-flipping, causing proton splitting variations. Use low-temperature NMR (−40°C) to "freeze" conformers .
- Solvent Effects : CDCl vs. DMSO-d shifts resonance peaks (e.g., amine protons appear downfield in DMSO) .
- Diastereomer Overlaps : Compare coupling constants (e.g., axial vs. equatorial protons: J = 10–12 Hz vs. 2–4 Hz) .
Case Study : In , tert-butyl carbamate protons at δ 1.36 ppm remain consistent across solvents, serving as an internal reference .
Basic: What purification strategies are effective for tert-butyl carbamate intermediates?
- Column Chromatography : Silica gel with gradients of EtOAc/hexane (10–50%) separates diastereomers .
- Recrystallization : Use tert-butyl methyl ether (TBME) or IPA to isolate high-purity crystals (>99% by HPLC) .
- Acid-Base Extraction : TFA-mediated deprotection followed by neutralization (NaHCO) removes impurities .
Advanced: How can side reactions during carbamate deprotection be minimized?
- Controlled Acid Exposure : Use 20–30% TFA in DCM at 0°C to avoid over-acidification, which hydrolyzes tetrahydrofuran rings .
- Scavengers : Add triisopropylsilane (TIPS) to quench carbocation byproducts during tert-butyl group removal .
- In Situ Monitoring : Track deprotection via FT-IR (loss of C=O stretch at 1690–1710 cm) .
Basic: What are the stability profiles of tert-butyl carbamate intermediates?
- Thermal Stability : Stable at −20°C for >6 months; degrade at >40°C (5% decomposition in 30 days) .
- Light Sensitivity : Protect from UV exposure to prevent N–O bond cleavage in carbamates .
- Moisture Sensitivity : Store under N with molecular sieves to prevent hydrolysis .
Advanced: What strategies resolve low yields in tetrahydrofuran coupling steps?
- Activation of Carbonyls : Pre-form mixed anhydrides with ClCOEt or use HATU/DIPEA for amide bond formation .
- Microwave Assistance : 30-minute microwave irradiation at 80°C improves coupling efficiency (yield increase: 45% → 72%) .
- Catalytic Bases : Add DMAP (5 mol%) to enhance nucleophilicity of secondary amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
